
N-ethyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide
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Overview
Description
N-ethyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide is a chemical compound that belongs to the pyrimidine derivative family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide typically involves the reaction of pyrimidine derivatives with piperidine and ethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxylic acid, while reduction may produce N-ethyl-4-(pyrimidin-2-yloxy)piperidine .
Scientific Research Applications
1.1. Cancer Therapy
Recent studies have indicated that derivatives of piperidine, including N-ethyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide, exhibit significant anticancer activity. For instance, research employing the three-component 1,3-dipolar cycloaddition method has shown that such compounds can induce apoptosis in cancer cell lines, outperforming established chemotherapeutics like bleomycin in certain models . The structure–activity relationship (SAR) studies suggest that modifications to the piperidine core can enhance cytotoxicity and selectivity towards cancer cells .
1.2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It is hypothesized that the piperidine moiety may interact with cholinergic pathways, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's. Studies have demonstrated that certain piperidine derivatives can inhibit acetylcholinesterase, leading to increased levels of acetylcholine and improved cognitive function in preclinical models .
1.3. Antifungal Activity
This compound has shown promise as an antifungal agent against resistant strains of Candida auris. Research indicates that these compounds disrupt fungal cell cycle processes and induce DNA damage, making them potential candidates for treating difficult-to-manage fungal infections .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The synthetic pathway often includes:
- Formation of the pyrimidine ring through cyclization reactions.
- Introduction of the ethyl group via alkylation techniques.
- Final coupling reactions to attach the carboxamide functionality.
These synthetic strategies allow for variations in the compound's structure, which can lead to enhanced biological activity or altered pharmacokinetic properties.
3.1. Case Study: Anticancer Activity
A notable study evaluated the efficacy of this compound in vitro against various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting a robust anticancer effect mediated through apoptosis .
3.2. Case Study: Neuroprotection
In another study focused on Alzheimer’s disease models, the compound exhibited dual cholinesterase inhibition and antioxidant effects, which were correlated with improved behavioral outcomes in treated animals compared to controls . This positions this compound as a candidate for further development in neuroprotective therapies.
Data Summary Table
Mechanism of Action
The mechanism of action of N-ethyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
HNPC-A9229: Another pyrimidine derivative with overlapping biological activities.
Other pyrimidine derivatives:
Uniqueness
Its combination of a pyrimidine ring with a piperidine moiety and an ethyl group makes it a versatile compound for various scientific research and industrial applications.
Biological Activity
N-ethyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Piperidine Ring : A six-membered ring containing nitrogen, which is common in many bioactive compounds.
- Pyrimidine Moiety : This heterocyclic component contributes to the compound's interaction with biological targets.
- Carboxamide Group : Enhances solubility and influences pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that this compound can modulate various pathways by binding to receptors or enzymes involved in critical cellular processes:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell growth. It interacts with pathways associated with cell proliferation and apoptosis, potentially leading to increased cancer cell death .
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, suggesting its utility in treating infections .
- Neuropharmacological Effects : Preliminary studies indicate potential effects on neurochemical pathways, making it a candidate for further investigation in neurodegenerative diseases .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Activity Type | Target Organism/Cell Line | IC50/EC50 Values | Mechanism |
---|---|---|---|
Anticancer | MCF-7 (breast cancer cells) | 11.73 μM | Induction of apoptosis via caspase activation |
Antimicrobial | Various bacteria | 0.87–12.91 μM | Disruption of bacterial cell wall synthesis |
Neuropharmacological | Neuronal cell lines | Not specified | Modulation of neurotransmitter release |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound, yielding significant findings:
- Anticancer Efficacy : In a study examining the compound's effect on MCF-7 cells, it was found to have an IC50 value of 11.73 μM, indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil . The mechanism involved apoptosis induction, as evidenced by increased caspase 9 levels.
- Antimicrobial Testing : The compound demonstrated antimicrobial activity against a range of bacterial strains. Its efficacy was assessed using disc diffusion methods, revealing significant zones of inhibition at concentrations as low as 0.87 μM.
- Neuropharmacological Investigations : Preliminary studies suggest that this compound may influence neurotransmitter systems, with implications for treating conditions like depression or anxiety .
Properties
IUPAC Name |
N-ethyl-4-pyrimidin-2-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-2-13-12(17)16-8-4-10(5-9-16)18-11-14-6-3-7-15-11/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISPLNXEYIVXEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)OC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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